[3-(3,4-Difluorophenyl)phenyl]methanamine
Description
Properties
IUPAC Name |
[3-(3,4-difluorophenyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c14-12-5-4-11(7-13(12)15)10-3-1-2-9(6-10)8-16/h1-7H,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTZNVSXTNPYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Process
| Step | Reaction Type | Description | Yield (%) |
|---|---|---|---|
| 1 | Friedel-Crafts Alkylation | Alkylation of aromatic nitriles with substituted benzene derivatives using Lewis acid catalysts (e.g., anhydrous AlCl3) to form diarylpropionitriles | 95–98 |
| 2 | Catalytic Hydrogenation | Hydrogenation of the nitrile group to the corresponding primary amine using transition metal catalysts (Ni or Pd types) under H2 pressure (2–5 MPa) and elevated temperature (80–120 °C) | 91–95 |
| 3 | Purification | Solvent removal and vacuum distillation to isolate the amine as a colorless transparent liquid | — |
Catalysts used : Nickel-based (Raney Ni, Ni/SiO2) or palladium-based catalysts (Pd/C, Pd/CaCO3) are effective for nitrile hydrogenation in the presence of ammonia gas to suppress secondary reactions.
Key advantages : This method avoids hazardous reagents like thionyl chloride and expensive reducing agents such as borohydrides, reduces solvent consumption, simplifies operations, and enhances yield by approximately 10–15% compared to older methods.
Reductive Amination of Aromatic Aldehydes or Ketones
Reductive amination is a common route to synthesize arylmethanamines:
- Starting materials : Aromatic aldehydes or ketones (e.g., 3-(3,4-difluorophenyl)benzaldehyde) and ammonia or primary amines.
- Catalysts : Transition metal catalysts such as iridium complexes or palladium catalysts facilitate hydrogenation in the presence of amines.
- Procedure : The carbonyl compound reacts with an amine to form an imine intermediate, which is subsequently reduced to the amine.
This method can be adapted for the preparation of [3-(3,4-Difluorophenyl)phenyl]methanamine by using the corresponding difluorophenyl-substituted aldehyde and ammonia or methylamine as the amine source.
Cross-Coupling and One-Pot Synthesis via Imine Intermediates
Recent advances in palladium-catalyzed cross-coupling reactions enable the synthesis of diarylmethanamines by:
- Formation of imines : Condensation of benzophenone imine or related imines with amines.
- Deprotonation and benzylation : Using strong bases such as sodium bis(trimethylsilyl)amide (NaN(SiMe3)2) under inert atmosphere.
- Catalyst : Palladium precatalysts (e.g., Buchwald’s 3rd generation precatalyst) facilitate arylation.
- Purification : Flash chromatography on silica gel yields high-purity amines.
Yields in such procedures typically range from 80% to 94%, with high selectivity and operational simplicity.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Friedel-Crafts Alkylation + Catalytic Hydrogenation | Cinnamonitrile, benzene, AlCl3, Ni or Pd catalyst | Reflux (alkylation), 2–5 MPa H2, 80–120 °C (hydrogenation) | 91–98 | High yield, avoids hazardous reagents | Requires handling of Lewis acids |
| Reductive Amination | Aromatic aldehyde, ammonia/amine, Ir or Pd catalyst | Mild heating, H2 atmosphere | 80–90 | One-step amine formation | Catalyst cost, substrate sensitivity |
| Palladium-Catalyzed Cross-Coupling (One-Pot) | Benzophenone imine, NaN(SiMe3)2, Pd precatalyst | Room temperature to mild heat, inert atmosphere | 82–94 | High selectivity, mild conditions | Requires inert atmosphere, expensive catalyst |
Research Findings and Notes
- The Friedel-Crafts alkylation followed by catalytic hydrogenation method is scalable and industrially feasible, with reported yields up to 98% for nitrile intermediates and 95% for the amine product.
- Transition metal catalysts such as Raney nickel and palladium on carbon show excellent activity and selectivity for nitrile hydrogenation, with ammonia atmosphere suppressing side reactions.
- Recent synthetic methodologies employing palladium-catalyzed cross-coupling with imine intermediates allow for modular synthesis of substituted diarylmethanamines, including those with fluorinated aromatic rings, with yields exceeding 90%.
- Reductive amination using iridium catalysts provides an efficient route for tertiary amine formation and can be adapted for secondary amines like this compound with appropriate amine sources.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(3,4-Difluorophenyl)phenyl]methanamine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Pharmaceutical Development
Antiviral Properties
Research indicates that [3-(3,4-Difluorophenyl)phenyl]methanamine exhibits notable antiviral activity, particularly against the human immunodeficiency virus (HIV) and other viral pathogens. The difluorinated structure enhances its binding affinity to viral targets, potentially increasing its efficacy in therapeutic applications. Studies have demonstrated that modifications to this compound can lead to derivatives with improved biological activity, making it a candidate for further exploration in drug development.
Mechanism of Action
The compound's interaction with biological macromolecules such as proteins and nucleic acids has been studied using various biochemical techniques. Understanding these interactions is crucial for optimizing its pharmacodynamics and therapeutic potential. The difluorinated moiety is believed to contribute significantly to the compound's stability and activity, influencing its metabolic pathways and interactions within biological systems.
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of this compound derivatives against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from this base structure have shown effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values of these derivatives indicate their potential as effective antimicrobial agents .
Table 1: Antimicrobial Activity of Derivatives
| Compound Name | Target Bacteria | MIC (µg/mL) | Notes |
|---|---|---|---|
| Derivative A | S. aureus | 12.5 | Effective against MRSA |
| Derivative B | E. coli | 25 | Moderate activity |
| Derivative C | B. subtilis | 6.25 | High potency |
Synthesis and Modification
The synthesis of this compound can be achieved through several methods, each offering different yields and purities based on reaction conditions. The ability to modify the compound's structure allows researchers to explore various derivatives that may enhance its biological activity or alter its pharmacokinetic properties .
Synthesis Methods Overview:
- Method A: Utilizes standard amination techniques.
- Method B: Involves fluorination steps to incorporate the difluorinated moiety.
- Method C: Employs coupling reactions with other aromatic compounds.
Case Studies
Case Study 1: Antiviral Activity Against HIV
A study investigated the effects of this compound on HIV replication in vitro. Results showed a significant reduction in viral load compared to controls, suggesting that this compound could serve as a lead for developing new antiviral therapies.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives of this compound were tested against ESKAPE pathogens. Several compounds demonstrated potent activity against resistant strains with MIC values as low as 6.25 µg/mL, indicating their potential for clinical application in treating infections caused by multidrug-resistant organisms .
Mechanism of Action
The exact mechanism of action of [3-(3,4-Difluorophenyl)phenyl]methanamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Structural and Electronic Features
The table below summarizes key structural differences and similarities with related compounds:
Key Observations :
- Electronic Effects : The 3,4-difluorophenyl group in the target compound introduces electron-withdrawing effects, which may stabilize charge interactions in receptor binding pockets. This contrasts with analogs like [3-(4-Methylphenyl)phenyl]methanamine, where the methyl group is electron-donating .
Physicochemical Properties
- Lipophilicity : Fluorine atoms and aromatic rings increase logP values, enhancing blood-brain barrier penetration. For example, 3,4-difluorobenzylamine (logP ~1.8) is less lipophilic than the target compound (estimated logP ~3.2) due to its smaller structure .
- Solubility : The hydrochloride salt forms (e.g., ) improve aqueous solubility, critical for in vivo applications .
Biological Activity
[3-(3,4-Difluorophenyl)phenyl]methanamine, also known by its chemical structure and CAS number 1184009-21-9, is a compound that has garnered interest for its potential biological activities. This article provides a comprehensive review of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound consists of a methanamine group attached to a biphenyl structure with difluorophenyl substituents. The presence of fluorine atoms on the aromatic rings enhances its pharmacological properties by increasing lipophilicity and potentially improving receptor binding affinity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values as low as 1 µg/mL against Staphylococcus aureus and Escherichia coli .
- Mechanism : The antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways, similar to other phenyl-substituted compounds .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies reveal:
- Cell Proliferation Inhibition : It can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest .
- Comparative Efficacy : Some derivatives have shown comparable activity to established anticancer agents, suggesting potential for further development in cancer therapeutics .
Neuropharmacological Effects
Preliminary studies suggest that this compound may interact with neurotransmitter systems:
- Receptor Binding : It is thought to modulate neurotransmitter release and activity by binding to specific receptors in the central nervous system, which could lead to analgesic effects .
- Potential Applications : This interaction opens avenues for its use in managing pain and inflammation .
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Protein Binding : The difluorophenyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity.
- Disruption of Biochemical Pathways : By interfering with specific signaling pathways, the compound may exert its antimicrobial and anticancer effects .
Comparative Analysis
A comparative analysis with similar compounds highlights the unique properties of this compound:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Difluorophenyl enhances solubility and reactivity |
| 3-Methyl-1-propyl-1H-pyrazole-4-sulfonic acid | Antimicrobial | Sulfonic acid group increases solubility |
| 4-Fluoroaniline derivatives | Antimicrobial | Varying electronegativity affects biological activity |
Case Studies
Several studies have documented the biological activities of this compound:
- Antimicrobial Efficacy Study : A study conducted by Selvam et al. evaluated the antimicrobial efficacy against multiple strains, reporting promising results at concentrations as low as 10 µg/mL, comparable to standard antibiotics .
- Anticancer Activity Assessment : In vitro assessments showed that derivatives could inhibit cancer cell proliferation effectively, suggesting potential as new anticancer agents .
Q & A
Q. What are the optimal synthetic routes for [3-(3,4-Difluorophenyl)phenyl]methanamine, and how do reaction conditions influence yield?
The synthesis of this compound can be achieved via reductive amination or coupling reactions. For example, a similar difluorophenyl-containing compound was synthesized using a Buchwald-Hartwig coupling between a brominated aryl precursor and a methanamine derivative, followed by reduction . Key factors affecting yield include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos improve coupling efficiency.
- Temperature : Reactions performed at 80–100°C minimize side-product formation.
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) isolates the amine product with >90% purity .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm structural integrity and substitution patterns. For example, the ¹⁹F NMR of similar difluorophenyl compounds shows distinct doublets at δ -138 to -142 ppm .
- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (expected m/z: ~235.1 for [M+H]⁺).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95% for research-grade material) .
Q. What safety precautions are critical when handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of vapors .
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent degradation .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological activity of this compound?
Density Functional Theory (DFT) calculations and molecular docking can predict binding affinities. For instance, analogs with difluorophenyl groups show enhanced binding to CNS targets due to fluorine’s electron-withdrawing effects, which stabilize ligand-receptor interactions . Key steps:
Geometry optimization : Use software like Gaussian09 to minimize energy.
Docking studies : AutoDock Vina evaluates interactions with targets (e.g., serotonin receptors).
SAR analysis : Compare with non-fluorinated analogs to quantify fluorine’s impact on potency .
Q. How can researchers address discrepancies in solubility data for this compound?
Contradictions in solubility (e.g., DMSO vs. aqueous buffers) may arise from aggregation or pH-dependent ionization. Mitigation strategies:
Q. What strategies optimize the compound’s stability under long-term storage?
- Lyophilization : Freeze-drying in mannitol or trehalose matrices prevents hydrolysis.
- Oxygen-free environments : Store under argon with oxygen scavengers (e.g., Ageless®) to inhibit oxidation.
- Stability-indicating assays : Monitor degradation via UPLC-PDA at 254 nm; validate with forced degradation studies (heat, light, pH extremes) .
Data Contradiction Analysis
Q. How to resolve conflicting bioactivity data across different assay platforms?
Discrepancies may stem from assay sensitivity or off-target effects. Recommendations:
- Orthogonal assays : Validate cytotoxicity via MTT and apoptosis markers (e.g., caspase-3 activation).
- Positive controls : Include reference compounds (e.g., fluoxetine for serotonin uptake assays) to calibrate results.
- Statistical rigor : Use ANOVA with post-hoc tests (p<0.01) to confirm significance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
